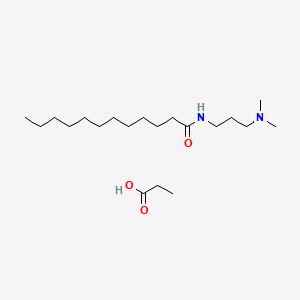

Lauramidopropyl dimethylamine propionate

Description

Background and Context of Amphoteric Surfactant Chemistry

Amphoteric surfactants are a unique class of surface-active agents characterized by the presence of both acidic and basic functional groups in their molecular structure. This dual nature allows them to exhibit cationic, anionic, or zwitterionic properties depending on the pH of the surrounding medium. At their isoelectric point, they exist as zwitterions, carrying both a positive and a negative charge, resulting in a net neutral charge. This versatility in charge behavior contributes to their wide range of desirable properties, including excellent detergency, foaming capabilities, and mildness to the skin and eyes.

The fundamental structure of an amphoteric surfactant consists of a hydrophobic tail, typically a long-chain alkyl group, and a hydrophilic head containing both a positively and a negatively charged group. Common cationic groups include ammonium (B1175870), while anionic groups can be carboxylates, sulfonates, or phosphates. The interplay between these charged moieties and the hydrophobic tail dictates the surfactant's performance in various applications.

Evolution and Significance of Amidoamine Derivatives in Specialized Applications

Amidoamine derivatives, the chemical family to which lauramidopropyl dimethylamine (B145610) propionate (B1217596) belongs, have emerged as a significant subclass of surfactants. These compounds are typically synthesized through the reaction of a fatty acid with a diamine containing both a primary or secondary amine and a tertiary amine. The resulting amidoamine possesses a tertiary amine group that can be further reacted to create cationic or amphoteric surfactants.

The evolution of amidoamine derivatives has been driven by the demand for high-performance surfactants with specific functionalities. Their inherent properties, such as excellent emulsification, conditioning effects, and antistatic capabilities, have led to their widespread use in specialized applications. In the personal care industry, they are valued for their mildness and their ability to improve the feel and manageability of hair and skin. nih.govresearchgate.net Beyond cosmetics, amidoamine derivatives are utilized in industrial processes like mineral flotation, where they act as collectors for specific minerals. For instance, lauramidopropyl dimethylamine has shown promise in the reverse flotation of iron ore fines.

Research Objectives and Current Knowledge Gaps Pertaining to Lauramidopropyl Dimethylamine Propionate

Current research on this compound is largely focused on its application in the cosmetics and personal care industries. myrevea.com Key research objectives include optimizing its performance in formulations to enhance foaming, cleansing, and conditioning properties while maintaining its characteristic mildness. myrevea.com

However, several knowledge gaps remain. While its efficacy in cosmetic formulations is well-documented, its potential in other industrial applications is less explored. The promising results in mineral flotation suggest that further investigation into its interfacial properties and its effectiveness in other separation processes could be a fruitful area of research.

A significant area of ongoing investigation revolves around the synthesis of this compound and the minimization of impurities. The synthesis process can result in residual starting materials, such as 3-(dimethylamino)-1-propylamine (DMAPA), which can be a skin sensitizer. Therefore, a primary research objective is the development of more efficient and cleaner synthesis routes to produce a purer final product.

Overview of Academic and Industrial Research Trajectories for Related Surfactants

The broader research trajectory for amidoamine-based surfactants is moving towards the development of more sustainable and environmentally friendly products. This includes the use of renewable, bio-based feedstocks for their synthesis and the design of surfactants that are readily biodegradable.

In academia, there is a growing interest in understanding the fundamental self-assembly behavior of these surfactants in solution to better predict and control their performance. Advanced analytical techniques are being employed to study their aggregation properties and their interactions with other components in complex formulations.

From an industrial perspective, the focus is on developing novel amidoamine derivatives with enhanced performance characteristics for specific applications. This includes creating surfactants with improved salt tolerance for use in hard water conditions and those with superior synergistic effects when combined with other types of surfactants. The personal care industry, in particular, continues to drive innovation in this area, seeking new amidoamine derivatives that offer unique sensory benefits and improved performance in hair and skin care products.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

67801-62-1 |

|---|---|

Molecular Formula |

C17H36N2O.C3H6O2 C20H42N2O3 |

Molecular Weight |

358.6 g/mol |

IUPAC Name |

N-[3-(dimethylamino)propyl]dodecanamide;propanoic acid |

InChI |

InChI=1S/C17H36N2O.C3H6O2/c1-4-5-6-7-8-9-10-11-12-14-17(20)18-15-13-16-19(2)3;1-2-3(4)5/h4-16H2,1-3H3,(H,18,20);2H2,1H3,(H,4,5) |

InChI Key |

LKQLASJZBZROKO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCCCN(C)C.CCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Process Engineering for Lauramidopropyl Dimethylamine Propionate

Precursor Synthesis: Lauramidopropyl Dimethylamine (B145610) (LPDMA)

The foundational step in producing Lauramidopropyl Dimethylamine Propionate (B1217596) is the synthesis of the amidoamine intermediate, Lauramidopropyl Dimethylamine (LPDMA). nih.gov This is achieved through the amidation of lauric acid with N,N-dimethylaminopropylamine (DMAPA). cir-safety.org The reaction forms a secondary amide and a tertiary amine separated by a propyl chain. cir-safety.org

The amidation reaction to produce LPDMA is a condensation reaction between lauric acid and DMAPA. google.com This type of reaction is typically reversible and limited by equilibrium. nih.gov The forward reaction involves the formation of an amide bond and the elimination of a water molecule. To drive the reaction towards the product side and achieve high conversion, the water byproduct must be removed from the reaction mixture. nih.gov This removal shifts the equilibrium forward, in accordance with Le Chatelier's principle. The reaction is carried out at elevated temperatures to provide the necessary activation energy for the condensation to occur. google.com

Achieving high yield and purity of LPDMA requires careful optimization of several reaction parameters, including temperature, time, and reactant molar ratios. Research on similar fatty acid amidopropyl dimethylamines has shown that optimal reaction temperatures are typically in the range of 155°C–160°C with reaction times of approximately 6.5 to 7.5 hours when water is removed. researchgate.net Under these conditions, reaction conversions can exceed 95%. researchgate.net

In a specific green production process for LPDMA, lauric acid and DMAPA are used in a molar ratio of 1:1.05. google.com The process involves an initial salification step at 85°C, followed by reflux dewatering for 3 hours at 135°C to form the amide. google.com The temperature is then raised to 160°C under normal pressure to distill off the water, and finally, a vacuum is applied to remove any residual unreacted amine. google.com This optimized process results in a product with 98% purity and a yield approaching 100%. google.com

Below is a table summarizing optimized reaction conditions found in industrial processes.

| Parameter | Optimized Value | Outcome | Source |

| Molar Ratio (Lauric Acid:DMAPA) | 1:1.05 | Maximizes conversion of lauric acid | google.com |

| Salification Temperature | 85°C | Promotes initial salt formation | google.com |

| Reaction Temperature (Reflux) | 135°C | Facilitates condensation and water removal | google.com |

| Distillation Temperature | 160°C | Removes water byproduct to drive equilibrium | google.com |

| Final Purity (via HPLC) | 98% | High-purity LPDMA product | google.com |

| Final Yield | ~100% | High-efficiency process | google.com |

Modern synthesis of LPDMA incorporates principles of green chemistry to minimize environmental impact. google.comwjarr.com A key approach is conducting the reaction under solvent-free conditions, which avoids the use of hazardous organic solvents. chemrxiv.org The direct reaction of lauric acid and DMAPA at elevated temperatures is an example of such a process. google.com

Propionate Salt Formation: Acid-Base Equilibria and Reaction Mechanisms

Lauramidopropyl dimethylamine propionate is the salt formed from the reaction of the tertiary amine LPDMA with propionic acid. nih.govthegoodscentscompany.com The formation of this salt is a straightforward acid-base neutralization reaction. The LPDMA molecule contains a tertiary amine group which is basic, while propionic acid is a carboxylic acid. cir-safety.org

In an acidic to mildly acidic environment, the lone pair of electrons on the nitrogen atom of the tertiary amine in LPDMA accepts a proton (H+) from propionic acid. cir-safety.org This protonation converts the neutral tertiary amine into a positively charged quaternary ammonium (B1175870) cation, while the propionic acid is converted to its conjugate base, the propionate anion. cir-safety.orgcir-safety.org The resulting product is an ammonium salt, which is readily soluble in water. cir-safety.org The reaction is governed by acid-base equilibria, and the extent of salt formation depends on the pKa of propionic acid and the pKb of LPDMA.

Industrial Scale-Up and Manufacturing Process Considerations

Transitioning the synthesis of LPDMA and its subsequent propionate salt from the laboratory to industrial scale requires careful consideration of process parameters and equipment design. mixing-experts.com An industrial process for LPDMA involves charging a reactor with lauric acid, followed by the addition of DMAPA at a controlled temperature (e.g., 80°C). google.com

Key considerations for scale-up include:

Heat Transfer: The amidation reaction is endothermic (due to water removal) and requires significant energy input. The industrial reactor must be designed for efficient heat transfer to maintain the optimal reaction temperatures of 135-160°C. google.com

Mass Transfer: Efficient mixing is crucial to ensure contact between the reactants. As the scale increases, maintaining homogeneity becomes more challenging. mixing-experts.com

Water Removal: A critical step is the removal of water to drive the reaction to completion. google.com Industrial-scale reactors must be equipped with efficient distillation or reflux systems capable of handling large volumes of water vapor, often under controlled pressure or vacuum. google.com

Geometric Similarity: When scaling up, maintaining geometric similarity between the laboratory, pilot, and industrial reactors is important for predictable performance. This involves applying a scale factor to dimensions like tank and agitator diameter. mixing-experts.com

A typical industrial batch process involves heating the reactants, a period of reflux dewatering, distillation at atmospheric pressure, and a final vacuum distillation step to remove volatiles before the product is cooled and discharged. google.com

Isolation, Purification, and Quality Control in Synthesis

The synthesis of LPDMA is generally a clean process that can yield products with 98-99% purity. cir-safety.org However, isolation and purification steps are essential to remove unreacted starting materials and byproducts. The primary purification method employed in industrial production is distillation under negative pressure (vacuum). google.com This step effectively removes residual, more volatile components like unreacted DMAPA from the final LPDMA product. google.com

Quality control is critical to ensure the final product meets specifications. The main concerns for impurities are the starting materials themselves. cir-safety.org Standard analytical tests are used to monitor the reaction's progress and assess the final product's quality. cir-safety.org

Key quality control parameters include:

Purity Assay: High-Performance Liquid Chromatography (HPLC) is used to determine the concentration of LPDMA in the final product, with targets typically around 98%. google.com

Acid Number: The acid number is measured to quantify the amount of residual unreacted lauric acid. A low acid number (e.g., 2.90 mg KOH/g) indicates a high degree of conversion. google.com

Residual Amine: The level of residual DMAPA is a critical quality and safety parameter, as it can be an impurity of concern. cir-safety.orgresearchgate.net

After purification and quality control approval, the product is filtered and stored. cir-safety.org

Structure Activity Relationships and Mechanistic Investigations of Lauramidopropyl Dimethylamine Propionate

Interfacial Phenomena and Surface Activity

The performance of Lauramidopropyl dimethylamine (B145610) propionate (B1217596) as a surfactant is dictated by its behavior at interfaces, which includes the formation of micelles, its foaming characteristics, and its ability to modify the wetting properties of surfaces.

Several factors can influence the CMC of a surfactant like Lauramidopropyl dimethylamine propionate:

Alkyl Chain Length: Generally, as the length of the hydrophobic alkyl chain increases, the CMC decreases. This is because a longer chain results in lower solubility of the surfactant in water, favoring micelle formation at lower concentrations.

Temperature: The effect of temperature on the CMC of amphoteric surfactants can be complex. For some, an increase in temperature can lead to a decrease in the hydration of the hydrophilic headgroup, which can lower the CMC.

pH: As an amphoteric surfactant, the charge on the hydrophilic headgroup of this compound is pH-dependent. At low pH, the amine group is protonated, leading to a net positive charge. At high pH, the carboxyl group of the propionate is deprotonated, resulting in a net negative charge. At an intermediate pH, known as the isoelectric point, the molecule is zwitterionic, having both a positive and a negative charge. These changes in charge affect the electrostatic repulsions between the headgroups, thereby influencing the CMC.

Electrolytes: The addition of salts to the solution can lower the CMC. The ions from the salt can shield the electrostatic repulsions between the charged headgroups of the surfactant molecules, making it easier for them to aggregate into micelles.

Table 1: Factors Influencing the Critical Micelle Concentration (CMC) of Surfactants

| Factor | Influence on CMC | Mechanism |

| Alkyl Chain Length | Longer chain decreases CMC | Increased hydrophobicity reduces water solubility, favoring micellization. |

| Temperature | Variable | Can affect the hydration of hydrophilic headgroups. |

| pH | Dependent on isoelectric point | Alters the charge of the headgroup, affecting electrostatic interactions. |

| Electrolytes | Decreases CMC | Shields electrostatic repulsion between headgroups, promoting aggregation. |

This compound is known for its excellent foaming properties. The generation and stability of foam are critical in many applications, such as in personal care products. Foam is a dispersion of a gas in a liquid, and its stability is governed by several factors, including surface tension, surface elasticity, and the rate of liquid drainage from the foam films (lamellae).

The stability of a foam is largely dependent on the properties of the surfactant layer at the air-water interface. A stable foam requires that the thin liquid films between gas bubbles resist rupture. Surfactants like this compound contribute to foam stability through the Gibbs-Marangoni effect. This effect describes the transport of surfactant molecules along a surface tension gradient. If a foam film is stretched, the local surfactant concentration decreases, leading to an increase in surface tension in that area. This gradient in surface tension causes surrounding surfactant molecules to migrate to the stretched region, restoring the film's thickness and preventing rupture.

Furthermore, the presence of micelles above the CMC can contribute to foam stability by acting as reservoirs of surfactant monomers, which can replenish the surface layer as needed. The stability of foams generated by derivatives of Lauramidopropyl Betaine (B1666868) has been shown to be concentration-dependent, generally increasing with concentration up to a certain point. sci-hub.se For instance, one study found that the foam half-time for a modified Lauramidopropyl Betaine could reach up to 4.73 minutes. sci-hub.se

Wetting is the ability of a liquid to maintain contact with a solid surface. Surfactants enhance wettability by reducing the surface tension of the liquid and the interfacial tension between the liquid and the solid. By adsorbing at the solid-liquid interface, this compound can modify the surface properties of the solid, making it more receptive to the liquid.

The orientation of the surfactant molecules at the interface is crucial. The hydrophilic headgroup will interact with a polar surface, while the hydrophobic tail will be oriented away from it. This can effectively change a hydrophobic surface into a more hydrophilic one, allowing water to spread more easily. This property is particularly important in cleaning applications, where the surfactant helps the cleaning solution to wet and penetrate soiled surfaces.

Molecular Interactions and Self-Assembly Behavior

The behavior of this compound in solution is not only defined by its properties at interfaces but also by its ability to self-assemble into various structures and interact with other molecules.

Above the critical micelle concentration, this compound molecules aggregate to form micelles. The structure of these micelles is dictated by the geometry of the surfactant molecule, which can be described by the critical packing parameter (CPP). The CPP relates the volume of the hydrophobic tail, the cross-sectional area of the headgroup at the micelle surface, and the length of the tail.

While specific studies on the micellar architecture of this compound are limited, research on similar long-chain betaine surfactants suggests that they can form various aggregation patterns, including spherical micelles, worm-like micelles, and even more complex liquid crystalline phases at higher concentrations. The transition between these structures is influenced by factors such as surfactant concentration, temperature, pH, and the presence of electrolytes. Worm-like micelles, for instance, can entangle to form a viscoelastic network, significantly increasing the viscosity of the solution.

Computational chemistry provides powerful tools to investigate the behavior of surfactants at the molecular level. Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) can offer insights into solvation, micellization, and interfacial behavior that are often difficult to obtain through experimental methods alone.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of surfactant molecules and their interactions with water and other molecules over time. nih.govnih.gov For a surfactant like this compound, MD simulations could be used to:

Predict the process of micelle formation and determine the aggregation number (the number of surfactant molecules in a micelle).

Visualize the structure and dynamics of micelles, including the arrangement of the hydrophobic tails in the core and the hydration of the hydrophilic headgroups. rsc.org

Simulate the behavior of the surfactant at an air-water or oil-water interface, providing information on surface tension and the orientation of the surfactant molecules. nih.govpku.edu.cn

Density Functional Theory (DFT): DFT is a quantum mechanical method that can be used to study the electronic structure of molecules and their interactions. rsc.org DFT calculations can provide detailed information about:

The geometry and electronic properties of the this compound molecule.

The nature of the interactions between the surfactant's hydrophilic headgroup and surrounding water molecules (solvation). up.ac.zaresearchgate.net This includes the formation of hydrogen bonds and their strengths.

The binding energies between surfactant molecules, which can help in understanding the initial stages of micelle formation.

While specific MD and DFT studies on this compound were not identified in the available literature, the application of these methods to other amphoteric and ionic surfactants has demonstrated their utility in elucidating the fundamental mechanisms governing surfactant behavior. rsc.orgnih.gov Such studies on this compound would be invaluable in providing a more complete understanding of its structure-activity relationships.

Structural Characterization of Organized Self-Assemblies

This compound, an amphiphilic molecule, possesses the ability to self-assemble in solution, forming organized structures such as micelles. This behavior is driven by the hydrophobic interactions of its lauryl tail and the hydrophilic nature of its head group. A key parameter characterizing this phenomenon is the Critical Micelle Concentration (CMC), which is the concentration at which the formation of micelles becomes significant.

The formation of micelles is a dynamic equilibrium process. Below the CMC, the surfactant molecules exist predominantly as monomers in solution. As the concentration increases to and above the CMC, the monomers aggregate to form micelles. In these aggregates, the hydrophobic lauryl chains are sequestered in the core, minimizing their contact with water, while the hydrophilic head groups are exposed to the aqueous phase. The exact size, shape (e.g., spherical, cylindrical), and aggregation number (the number of molecules per micelle) of the micelles formed by this compound would depend on factors such as concentration, temperature, pH, and ionic strength of the solution. However, specific experimental data on these parameters for this compound are not currently published.

Table 1: Critical Micelle Concentration of a Structurally Related Surfactant

| Surfactant | Critical Micelle Concentration (CMC) |

| Lauramidopropyl Betaine | ~ 0.2 g/L tegewa.de |

Note: This data is for a structurally similar compound and serves as an estimate.

Mechanism of Action as an Antistatic Agent

This compound is utilized in various formulations for its antistatic properties. thegoodscentscompany.comnih.gov The mechanism by which it mitigates the buildup of static electricity on surfaces, such as hair, is multifaceted and characteristic of cationic and amphoteric surfactants. cosoonchem.comwhamine.comalfa-chemistry.comtypology.comtypology.com

The primary mechanism involves the formation of a thin, conductive film on the substrate's surface. alfa-chemistry.com The this compound molecules adsorb onto the surface, orienting themselves with their hydrophobic tails towards the surface and their hydrophilic, charged head groups facing outwards. This orientation is driven by the interaction of the hydrophobic tail with the non-polar surface and the affinity of the polar head group for atmospheric moisture.

This adsorbed layer imparts antistatic properties through two principal actions:

Increased Surface Conductivity: The hydrophilic head groups attract and bind water molecules from the atmosphere, forming a hydrated layer on the surface. alfa-chemistry.com This aqueous layer contains ions from the surfactant and dissolved atmospheric gases, which increases the surface conductivity. The enhanced conductivity allows for the dissipation of static charges that would otherwise accumulate on the surface. alfa-chemistry.com

Reduced Frictional Forces: The adsorbed surfactant film creates a smoother surface, which can reduce the friction between individual fibers or between the surface and other objects. typology.comtypology.com A reduction in friction leads to a decrease in the generation of static charge.

Table 2: Proposed Mechanisms of Antistatic Action

| Mechanism | Description |

| Increased Surface Conductivity | Adsorbed surfactant layer attracts atmospheric moisture, creating a conductive path for charge dissipation. alfa-chemistry.com |

| Charge Neutralization | The cationic head group of the surfactant neutralizes negative static charges on the surface. typology.comtypology.com |

| Friction Reduction | The surfactant film provides lubrication, reducing the triboelectric effect. typology.comtypology.com |

Role in Emulsification and Dispersion Stabilization

This compound functions as an effective emulsifier and stabilizer for dispersions, which is crucial in the formulation of various cosmetic and industrial products. Its amphiphilic nature, possessing both a lipophilic (oil-loving) lauryl tail and a hydrophilic (water-loving) head group, enables it to act at the interface between immiscible phases, such as oil and water.

The primary role of this compound in emulsification is to reduce the interfacial tension between the oil and water phases. This reduction in tension facilitates the formation of smaller droplets of the dispersed phase with less energy input, leading to a finer and more stable emulsion.

Once an emulsion is formed, this compound contributes to its long-term stability through several mechanisms:

Formation of a Protective Barrier: The surfactant molecules adsorb at the oil-water interface, forming a protective film around the droplets of the dispersed phase. The hydrophobic tails orient towards the oil phase, while the hydrophilic heads face the aqueous phase. This interfacial film acts as a physical barrier, preventing the droplets from coalescing.

Electrostatic Repulsion: The cationic nature of the head group of this compound imparts a positive charge to the surface of the oil droplets. This results in electrostatic repulsion between the droplets, further preventing them from aggregating and eventually coalescing.

Steric Hindrance: The presence of the adsorbed surfactant layer provides a steric barrier that physically hinders the close approach of droplets.

Through these mechanisms, this compound effectively stabilizes both oil-in-water (O/W) and water-in-oil (W/O) emulsions, depending on the formulation's other components and the relative solubilities of the surfactant. This stabilization is critical for maintaining the homogeneity and extending the shelf-life of a wide range of products.

Table 3: Mechanisms of Emulsion and Dispersion Stabilization

| Stabilization Mechanism | Description |

| Reduction of Interfacial Tension | The amphiphilic nature of the surfactant lowers the energy required to create new interfaces, facilitating the formation of small droplets. |

| Formation of an Interfacial Film | Surfactant molecules create a physical barrier around droplets, preventing coalescence. |

| Electrostatic Repulsion | The charged head groups of the surfactant create repulsive forces between droplets, maintaining their separation. |

| Steric Hindrance | The adsorbed surfactant layer provides a physical bulk that prevents droplets from coming into close contact. |

Advanced Applications and Performance Evaluation of Lauramidopropyl Dimethylamine Propionate in Diverse Systems

Specialized Surfactant Applications

The efficacy of Lauramidopropyl dimethylamine (B145610) propionate (B1217596) as a performance chemical is rooted in its surface-active properties and its interactions with other components in a formulation.

Amine-based surfactants like Lauramidopropyl dimethylamine propionate can significantly influence the rheological properties of aqueous formulations. The viscosity and flow behavior of a fluid are critical for its performance in many applications, and this surfactant can act as a rheology modifier, particularly in systems with high electrolyte concentrations. researchgate.net The mechanism often involves the formation of elongated, wormlike micelles which can entangle, leading to a substantial increase in viscosity and imparting viscoelastic properties to the solution. researchgate.net

The transition from standard spherical micelles to these viscosity-building structures is influenced by several factors, including surfactant concentration, salinity, pH, and temperature. For instance, studies on similar long-chain amine surfactants have shown a transition from a foam-bearing state to a viscoelastic state at low surfactant concentrations in moderate to high saline conditions. researchgate.net The molecular structure of the surfactant is paramount; a longer hydrophobic tail promotes viscoelasticity and shear-thinning behavior, while the nature of the hydrophilic head group also plays a crucial role. researchgate.net This ability to build viscosity makes this compound a valuable component in complex formulations where controlled flow and stability are required. nih.govnih.gov

The interaction between surfactants and polymers in aqueous solutions is a fundamental aspect of formulation science, leading to significant changes in the physical properties of the system. wpmucdn.com When this compound, which is cationic at low to neutral pH, is combined with an oppositely charged polymer (e.g., an anionic polymer), strong electrostatic interactions drive the formation of polymer-surfactant complexes. researchgate.net

This association typically begins at a surfactant concentration known as the critical aggregation concentration (CAC), which is often much lower than the surfactant's critical micelle concentration (CMC). inkworldmagazine.com The surfactant molecules bind to the polymer chain, which can lead to several outcomes:

Conformational Changes: The binding of surfactant can cause the polymer backbone to expand due to charge repulsion between the bound surfactant headgroups, leading to an increase in the hydrodynamic volume of the polymer and a rise in solution viscosity. inkworldmagazine.com

Phase Separation: At certain concentrations, the neutralization of charges on the polymer and surfactant can lead to the formation of an insoluble complex, resulting in phase separation. researchgate.net

Surface Adsorption: The resulting polymer-surfactant complex can have enhanced surface activity, altering the way it adsorbs onto material surfaces. This is critical in applications like surface coating, conditioning, and lubrication.

These interactions are driven by a combination of electrostatic and hydrophobic forces and are essential for designing formulations with specific viscosity profiles, surface deposition characteristics, and stability. researchgate.net

Industrial Process Enhancements

Beyond formulation science, this compound serves as a key performance chemical in large-scale industrial processes, particularly in the energy and mining sectors.

In the oil and gas industry, the formation of gas hydrates—ice-like crystalline solids of water and light hydrocarbons—poses a significant flow assurance risk, potentially blocking pipelines. clariant.com Low Dosage Hydrate (B1144303) Inhibitors (LDHIs) are used to manage this risk, with one class being Anti-Agglomerants (AAs). Lauramidopropyl dimethylamine and its derivatives are recognized as effective AAs. mdpi.comsciforum.net

Instead of preventing hydrate formation, AAs work by allowing small hydrate crystals to form but preventing them from sticking together. The surfactant adsorbs onto the surface of the nascent hydrate particles. Its hydrophobic tail orients into the surrounding hydrocarbon phase (oil or condensate), creating a steric barrier that prevents the particles from agglomerating into a large, flow-blocking mass. This results in a transportable slurry of fine hydrate particles within the liquid hydrocarbon phase. The performance of an AA is often evaluated in high-pressure rocking cells, which simulate pipeline conditions. clariant.comnih.gov Key performance metrics include the Minimum Effective Dose (MED) required to prevent blockage.

Table 1: Representative Performance Evaluation of Hydrate Anti-Agglomerants This table presents typical data from rocking cell tests, illustrating how the performance of different anti-agglomerant (AA) molecules is ranked. Molecules with a "Pass" at lower concentrations are considered more effective.

| Anti-Agglomerant Candidate | Concentration Tested (% wt) | Rocking Cell Result | Minimum Effective Dose (MED) (% wt) |

|---|---|---|---|

| AA Candidate 1 | 1.00 | Pass | 1.00 |

| AA Candidate 2 | 1.17 | Pass | 1.17 |

| AA Candidate 3 | 3.00 | Fail | >3.00 |

| AA Candidate 4 | 3.00 | Fail | >3.00 |

Data adapted from a comparative study on anti-agglomerant efficiency. clariant.com

Studies on analogous compounds like coconut amidopropyl dimethylamine have demonstrated good anti-agglomerating performance across a wide range of water content levels (20-80%). mdpi.com

Froth flotation is a critical process for upgrading low-grade iron ores. mdpi.com The most common method is reverse cationic flotation, where the goal is to float the unwanted gangue minerals (primarily silica/quartz) away from the valuable iron oxides (hematite, magnetite). xinhaimining.com Cationic surfactants, particularly amine-based collectors, are essential for this process. xinhaimining.com

Table 2: Performance of a Cationic Collector in Reverse Flotation of Iron Ore This table shows the results from a laboratory study on an Anshan-type iron ore using a mixed-amine cationic collector (KBD), demonstrating a significant improvement in both the grade and recovery of iron concentrate.

| Product | Yield (%) | TFe Grade (%) | TFe Recovery (%) |

|---|---|---|---|

| Feed Ore | 100.00 | 32.45 | 100.00 |

| Iron Concentrate | 43.46 | 68.16 | 89.71 |

| Tailings (Floated) | 56.54 | 4.32 | 10.29 |

Data based on a study of a new mixed-amine collector for Anshan-type iron ores. scientific.net

Formulation Science and Synergy with Co-Formulants

The performance of this compound is often enhanced or modified by the presence of other chemicals (co-formulants) in a system. The study of these interactions is crucial for optimizing formulations. Synergy occurs when the combined effect of two or more components is greater than the sum of their individual effects.

In industrial applications, amphoteric surfactants are often mixed with anionic surfactants. Such mixtures can exhibit significantly lower critical micelle formation concentrations and provide faster wetting and more efficient adsorption at interfaces compared to the individual components. google.comgoogle.com

However, interactions are not always beneficial. In the context of hydrate inhibition, the combination of an anti-agglomerant with a kinetic hydrate inhibitor (KHI), such as polyvinylpyrrolidone (B124986) (PVP), can lead to complex outcomes. A study on coconut amidopropyl dimethylamine, a close chemical relative, found that its presence could significantly reduce the kinetic inhibition performance of PVP (an antagonistic effect), even while its own anti-agglomeration performance was unaffected. mdpi.com This highlights the importance of carefully evaluating the compatibility and potential interactions of all components in a multi-functional chemical treatment package.

Table 3: Interaction of Anti-Agglomerant (AA) with a Kinetic Hydrate Inhibitor (PVP) This table illustrates the effect of adding a kinetic inhibitor (PVP) to an anti-agglomerant system. Subcooling is the difference between the hydrate equilibrium temperature and the formation temperature; a larger value indicates better kinetic inhibition. Induction time is the time before hydrate nucleation begins.

| System | Maximum Subcooling (°C) | Induction Time (h) | Anti-Agglomeration Performance |

|---|---|---|---|

| AA-1 (Amine-based) Only | 1.8 | 0.5 | Good |

| AA-1 + 2.5 wt% PVP | 0.9 | 0.2 | Good |

| AA-2 (Quat-based) Only | 1.2 | 2.4 | Moderate |

| AA-2 + 2.5 wt% PVP | 4.1 | 3.8 | Moderate |

Data adapted from a study on the interaction between anti-agglomerants and PVP. mdpi.com Note the reduction in subcooling and induction time for AA-1 with PVP, indicating reduced kinetic inhibition.

Compatibility and Efficacy Maintenance in Multi-Component Systems (e.g., antimicrobial formulations)

The utility of this compound in complex formulations, such as those containing antimicrobial agents, is significantly influenced by its compatibility with other components. As an amphoteric surfactant, its charge is pH-dependent, which governs its interactions within the system. In multi-component systems, particularly those with specific efficacy requirements like antimicrobial products, maintaining the activity of all ingredients is crucial.

Research into the interactions between cationic surfactants and anionic compounds commonly found in cosmetic and pharmaceutical formulations has shown that the strength of these interactions varies significantly based on the chemical nature of the anionic species. mdpi.com For instance, studies have demonstrated that sulfate- and sulfonate-based anionic surfactants exhibit much stronger interactions with cationic surfactants compared to carboxylate-based ones. mdpi.com This suggests that in a formulation containing this compound (which is cationic at lower pH), the choice of other surfactants or anionic polymers is critical to prevent precipitation or loss of efficacy.

The compatibility directly impacts the antimicrobial efficacy. When a cationic preservative interacts strongly with an anionic surfactant, it can lead to the deactivation of the preservative. For example, a study comparing a strong interaction pair (SLES–DDAC) with a weak interaction pair (Glutamate-P-80) in a shampoo formulation found that the strongly interacting pair failed to provide adequate antimicrobial protection, whereas the weakly interacting mixture passed challenge tests. mdpi.com This principle underscores the importance of careful formulation design when incorporating this compound into products requiring preserved systems. Its compatibility must be assessed to ensure that it does not negatively impact the availability and function of antimicrobial agents.

Interactions with Anionic and Non-Ionic Surfactants

The performance of this compound is heavily influenced by its interactions with other classes of surfactants present in a formulation. These interactions can be synergistic, leading to enhanced performance, or antagonistic, resulting in reduced efficacy or instability.

Interactions with Anionic Surfactants:

The combination of amphoteric or cationic surfactants with anionic surfactants can lead to the formation of complexes that alter the properties of the solution, such as viscosity and foam characteristics. researchgate.net These interactions are primarily electrostatic. At a pH below its isoelectric point, this compound is cationic and will form strong complexes with anionic surfactants. This can lead to a significant increase in viscosity. However, if the interaction is too strong, it can result in precipitation. mdpi.comresearchgate.net The compatibility and resulting properties depend on the specific structures of the surfactants and their ratio in the formulation. Studies on various anionic and cationic surfactant pairs have shown that molecules with sulfate (B86663) and sulfonate groups have a stronger affinity for cationic partners than those with carboxylate groups. mdpi.com This can be a critical consideration for formulators aiming to achieve specific rheological or foaming profiles.

Interactions with Non-Ionic Surfactants:

Interactions between ionic and non-ionic surfactants are common and can lead to the formation of mixed micelles. columbia.edunih.gov These mixed systems often exhibit properties that are more favorable than those of the individual surfactants, a phenomenon known as synergism. nih.gov For example, the critical micelle concentration (CMC) of the mixture is often lower than that of the individual components, meaning that lower concentrations of surfactant are needed to achieve desired effects like surface tension reduction. nih.gov The interaction can reduce electrostatic repulsion between the ionic head groups of a surfactant like this compound (in its cationic state), allowing for more compact packing in the micelles and at interfaces. This enhanced surface activity can improve foaming, cleansing, and emulsification efficiency. researchgate.net

The table below summarizes the general interaction behaviors.

| Interacting Surfactant Class | Primary Interaction Mechanism | Potential Outcomes |

| Anionic Surfactants | Electrostatic Attraction (at low pH) | Increased viscosity, formation of complexes, potential for precipitation, altered foam properties. mdpi.comresearchgate.net |

| Non-Ionic Surfactants | Hydrophobic Interactions, Reduced Electrostatic Repulsion | Formation of mixed micelles, synergistic reduction in CMC, enhanced surface activity and efficiency. columbia.edunih.gov |

Advanced Materials and Biotechnological Potential

Polyion Complex Vesicle Formation and pH-Responsiveness

Polyion complex (PIC) vesicles, also known as PICsomes, are hollow spherical structures formed through the self-assembly of oppositely charged polymers or block copolymers in aqueous solutions. rsc.orgresearchgate.net These structures are of significant interest for advanced applications due to their ability to encapsulate molecules and their potential for stimuli-responsive behavior.

The formation of PIC vesicles typically involves mixing a solution of a cationic polymer with an anionic polymer. rsc.orgnih.gov A compound like this compound, which possesses a cationic head group at acidic to neutral pH, has the potential to participate in such electrostatic interactions. While direct studies using this specific molecule for PICsome formation are not prevalent, the principle relies on the interaction between its cationic dimethylaminopropyl group and an anionic polymer.

A key feature of many PIC vesicle systems is their responsiveness to environmental stimuli, particularly pH. mdpi.comrsc.org This pH-responsiveness is often engineered by using a polyelectrolyte whose charge is dependent on the pH of the solution. For instance, vesicles can be designed to be stable at a certain pH but to disassemble or swell at another. mdpi.comnih.gov This occurs when a change in pH causes the protonation or deprotonation of one of the polymer components, leading to a loss of the electrostatic attraction that holds the vesicle together. mdpi.com For example, a PIC vesicle formed between a permanently cationic polymer and a polyacid like poly(acrylic acid) will be stable at basic pH where the acid is deprotonated (anionic), but will dissociate under acidic conditions when the acid becomes protonated and loses its negative charge. mdpi.com This controllable assembly and disassembly is a critical feature for the design of smart materials.

| Feature | Description | Relevance to this compound |

| Formation Mechanism | Electrostatic self-assembly of oppositely charged polyelectrolytes. rsc.org | The cationic head group can interact with anionic polymers to potentially form the vesicle membrane. |

| Structure | Hollow, spherical vesicle (PICsome) with a membrane made of the polyion complex. researchgate.net | Could form part of the complexed membrane, encapsulating an aqueous core. |

| pH-Responsiveness | Assembly/disassembly is controlled by the pH of the medium, which alters the charge of one of the components. rsc.orgnih.gov | Systems incorporating it could be designed to release contents in response to a specific pH trigger. |

Design of Novel Carrier Systems

The unique properties of polyion complex vesicles, especially their hollow structure and stimuli-responsive nature, make them highly promising candidates for the design of novel carrier systems. nih.govmdpi.com These systems can encapsulate a wide range of molecules, from small drugs to large biomolecules like proteins, protecting them from the external environment and releasing them at a specific target site. researchgate.netmdpi.com

The design of these carrier systems involves the careful selection of the constituent polymers to control the size, stability, and release characteristics of the vesicles. The encapsulation of active substances is often achieved by forming the vesicles in a solution already containing the molecule to be encapsulated. researchgate.net

The pH-responsiveness of these vesicles is a particularly valuable attribute for targeted delivery. mdpi.comnih.gov For example, a carrier system can be designed to be stable in the bloodstream (at physiological pH ~7.4) but to disassemble and release its payload in the more acidic environment of a tumor or within a cell's endosome. nih.govnih.gov This targeted release mechanism can enhance the therapeutic efficacy of a drug while minimizing side effects. nih.gov

While the direct application of this compound in such advanced carrier systems is an area for future research, its chemical structure provides the necessary cationic functionality to participate in the formation of these sophisticated, stimuli-responsive delivery vehicles. The development of such systems represents a significant step towards more efficient and targeted therapeutic strategies. nih.gov

Analytical Characterization Techniques for Lauramidopropyl Dimethylamine Propionate and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the precise chemical structure of lauramidopropyl dimethylamine (B145610) propionate (B1217596), confirming the covalent bonds and the arrangement of atoms within the molecule.

Key expected signals for the lauramidopropyl dimethylamine moiety include a triplet corresponding to the terminal methyl group of the lauryl chain, broad multiplets for the methylene (B1212753) groups of the fatty acid chain, and distinct signals for the protons on the propyl bridge and the N-dimethyl groups. The propionate moiety would show a triplet for its methyl group and a quartet for the adjacent methylene group.

Table 1: Predicted ¹H-NMR Chemical Shifts for Lauramidopropyl Dimethylamine Propionate

| Assignment | Structure Moiety | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| CH₃-(CH₂)₉- | Lauryl Chain | ~0.88 | Triplet |

| -(CH₂)₉-CH₂- | Lauryl Chain | ~1.25 | Multiplet |

| -CH₂-C(=O)- | Lauryl Chain | ~2.20 | Triplet |

| -C(=O)NH-CH₂- | Propyl Bridge | ~3.30 | Multiplet |

| -CH₂-CH₂-CH₂- | Propyl Bridge | ~1.80 | Multiplet |

| -CH₂-N(CH₃)₂ | Propyl Bridge | ~3.10 | Multiplet |

| -N(CH₃)₂ | Dimethylamine | ~2.80 | Singlet |

| CH₃-CH₂-COO⁻ | Propionate | ~1.10 | Triplet |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups and may vary depending on the solvent and instrument parameters.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and its fragments. Using a soft ionization technique like Electrospray Ionization (ESI), one would expect to observe the molecular ion for the lauramidopropyl dimethylamine cation [C₁₇H₃₆N₂O]⁺ and potentially the propionate anion [C₃H₅O₂]⁻. The exact mass measurement from high-resolution mass spectrometry can confirm the elemental composition. nih.govnih.gov Fragmentation patterns can further validate the structure by showing losses of specific groups, such as the dimethylamino group or parts of the lauryl chain.

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Table 2: Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3300 | N-H Stretch | Amide |

| ~2920, ~2850 | C-H Stretch | Alkyl Chains (CH₂, CH₃) |

| ~1640 | C=O Stretch (Amide I) | Amide |

| ~1550 | N-H Bend (Amide II) | Amide |

These combined spectroscopic methods provide unambiguous confirmation of the identity and structure of the this compound salt. yale.edu

Chromatographic Techniques for Purity Assessment and Component Analysis

Chromatographic methods are essential for separating this compound from raw material impurities, reaction byproducts, or degradation products, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the primary technique for analyzing non-volatile, ionic surfactants. Due to the lack of a strong UV chromophore, detectors like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Refractive Index (RI) detector are employed. A reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of an acetonitrile (B52724) or methanol (B129727) and water gradient, often with an ion-pairing agent or buffer, can be used to achieve separation. This method allows for the quantification of the main component and the detection of related substances.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID), can be used to analyze for the presence of volatile impurities, such as residual 3-dimethylaminopropylamine (B130723), which is a key raw material in the synthesis of the parent amidoamine. cir-safety.org

Surface Activity Measurements (e.g., Surface Tension, Conductance)

As a surfactant, the most important functional characteristic of this compound is its ability to reduce surface tension. This property is quantified by measuring the surface tension of its aqueous solutions at various concentrations. A tensiometer, using methods like the du Noüy ring or Wilhelmy plate, is used for these measurements.

By plotting surface tension against the logarithm of the surfactant concentration, a characteristic curve is obtained. The concentration at which the surface tension reaches a plateau corresponds to the Critical Micelle Concentration (CMC). At and above the CMC, the surfactant molecules self-assemble into aggregates called micelles. The CMC is a critical parameter indicating the efficiency of the surfactant.

Conductivity measurements can also be used to determine the CMC of ionic surfactants. A plot of conductivity versus concentration shows a change in the slope at the point where micelle formation begins, providing another method to determine this key value.

Table 3: Example Surface Tension Data for a Surfactant Solution

| Concentration (g/L) | Surface Tension (mN/m) |

|---|---|

| 0.001 | 65.2 |

| 0.005 | 58.1 |

| 0.01 | 51.5 |

| 0.05 | 39.3 |

| 0.1 | 32.4 |

| 0.5 | 30.1 |

| 1.0 | 29.9 |

This is illustrative data based on typical surfactant behavior. The CMC in this example would be identified around 0.1-0.5 g/L, where the surface tension plateaus. sci-hub.se

Advanced Techniques for Characterizing Aggregates and Assemblies

Once micelles and other aggregates form in solution, advanced techniques are needed to characterize their size, shape, and distribution.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a primary non-invasive technique used for this purpose. americanlaboratory.com DLS measures the fluctuations in the intensity of light scattered by particles undergoing Brownian motion in solution. researchgate.net The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate their hydrodynamic radius via the Stokes-Einstein equation. nih.gov For this compound, DLS can provide the average size and polydispersity index (a measure of the width of the size distribution) of the micelles formed above the CMC. nih.govmdpi.com

Microscopy techniques can provide direct visualization of the surfactant aggregates. Cryogenic Transmission Electron Microscopy (cryo-TEM) is particularly useful, where the sample is flash-frozen to preserve the solution-state structures, allowing for the imaging of the size and morphology (e.g., spherical, worm-like) of the micelles.

Environmental Fate, Degradation Pathways, and Sustainability Considerations

Biodegradation Mechanisms and Rates in Various Environmental Compartments

The environmental persistence of a chemical is a key determinant of its potential for long-term ecological impact. For surfactants like Lauramidopropyl dimethylamine (B145610) propionate (B1217596), which are typically released into wastewater after use, their biodegradability in aquatic and terrestrial systems is a primary concern.

The primary mechanism for the breakdown of fatty acid amides, including amidoamines, in the environment is initiated by the hydrolysis of the amide bond. researchgate.net This cleavage can be facilitated by amidase enzymes, which are widely present in nature. surfactgreen.com This initial step breaks the molecule into a fatty acid and an amine moiety. In the case of Lauramidopropyl dimethylamine propionate, this would yield lauric acid and N,N-dimethyl-1,3-propanediamine. Following hydrolysis, the resulting fatty acid is typically readily metabolized by microorganisms. researchgate.net The complete mineralization of the original compound then depends on the biodegradability of the released amine. researchgate.net

General Biodegradation Potential of Amidoamine Surfactants in Different Environmental Compartments

| Environmental Compartment | Biodegradation Potential | Key Degradation Pathways | Influencing Factors |

|---|---|---|---|

| Wastewater Treatment Plants (Aerobic) | High (Readily Biodegradable) | Amide Hydrolysis, Oxidation of Fatty Acid and Amine Moieties | Microbial activity, Sludge concentration, Temperature |

| Surface Water (Aerobic) | Moderate to High | Amide Hydrolysis, Photodegradation | Sunlight exposure, Microbial population, Nutrient availability |

| Soil (Aerobic) | Moderate | Amide Hydrolysis, Microbial Metabolism | Soil type, Organic matter content, Moisture, pH |

| Sediment (Anaerobic) | Low to Moderate | Slower Hydrolysis and Metabolism | Redox potential, Absence of oxygen |

It is important to note that while aerobic biodegradation is generally efficient, the degradation process can be slower under anaerobic conditions, which may be found in some sediments and deeper soil layers. semanticscholar.org

Environmental Impact Assessment Methodologies (e.g., Life Cycle Assessment (LCA), Carbon Footprint Analysis)

To holistically evaluate the environmental impact of this compound, comprehensive methodologies like Life Cycle Assessment (LCA) and Carbon Footprint Analysis are employed. These assessments consider the entire lifecycle of the product, from the sourcing of raw materials through manufacturing, use, and final disposal.

Carbon Footprint Analysis , a subset of LCA, focuses specifically on the greenhouse gas emissions associated with a product's lifecycle. The carbon footprint of a surfactant is influenced by the origin of its feedstock (fossil-based vs. bio-based), the energy consumed during synthesis, transportation, and its fate after use. The use of renewable, plant-based raw materials can significantly reduce the carbon footprint compared to petrochemical-derived ingredients.

Key Stages and Considerations in the Life Cycle Assessment of this compound

| Life Cycle Stage | Key Considerations | Potential Environmental Hotspots |

|---|---|---|

| Raw Material Acquisition | Origin of lauric acid (e.g., palm oil, coconut oil) and dimethylaminopropylamine (petrochemical). Land use change associated with agriculture. | Carbon footprint of fatty acid production, fossil fuel depletion for amine synthesis. |

| Manufacturing | Energy consumption for the amidation reaction, solvent use, and purification processes. Waste generation. | Greenhouse gas emissions from energy use, release of process chemicals. |

| Use Phase | Energy and water used in consumer applications (e.g., showering, washing). Down-the-drain disposal. | Energy consumption for heating water. |

| End-of-Life | Biodegradation in wastewater treatment plants and the environment. Potential for formation of persistent metabolites. | Ecotoxicity of the parent compound and its degradation products. |

Renewable Sourcing of Raw Materials and Bio-based Content Evaluation

A significant aspect of the sustainability profile of this compound is the origin of its raw materials. The synthesis of this compound involves the reaction of a fatty acid (lauric acid) with an amine (N,N-dimethyl-1,3-propanediamine).

The lauric acid component can be derived from renewable, bio-based sources such as coconut oil or palm kernel oil. cir-safety.org The use of these vegetable oils as feedstocks offers a more sustainable alternative to petroleum-based raw materials, contributing to a circular economy and potentially reducing the carbon footprint of the final product. surfactgreen.com

The amine component, N,N-dimethyl-1,3-propanediamine, is typically synthesized from petrochemical sources. Therefore, this compound is generally considered a partially bio-based surfactant.

The bio-based content of a product can be evaluated using standardized methods such as radiocarbon analysis (ASTM D6866). This method distinguishes between carbon derived from recent biomass (which contains carbon-14) and carbon from fossil fuels (which is devoid of carbon-14). This allows for a quantitative determination of the percentage of the molecule that is derived from renewable resources.

Potential Renewable Feedstocks for this compound Synthesis

| Component | Conventional Source | Potential Renewable Source | Sustainability Considerations |

|---|---|---|---|

| Lauric Acid | Petrochemicals (less common) | Coconut Oil, Palm Kernel Oil | Sustainable farming practices, deforestation concerns for palm oil. |

| N,N-dimethyl-1,3-propanediamine | Petrochemicals | Research into bio-based amines is ongoing. | Dependence on fossil fuels. |

Regulatory Science and Global Inventory Status of Lauramidopropyl Dimethylamine Propionate

International Chemical Inventories and Registration Processes

The registration and notification of chemical substances are fundamental prerequisites for their legal manufacture, importation, and use in numerous countries worldwide. Lauramidopropyl dimethylamine (B145610) propionate (B1217596), along with its parent amine, Lauramidopropyl dimethylamine, is listed on several key international chemical inventories, which dictates its market access. A substance's presence on an inventory generally signifies it as an "existing" chemical, exempting it from the more extensive data submission requirements mandated for "new" chemicals.

The status of this compound and its parent amine across various major inventories is a critical aspect of its regulatory profile. For instance, the parent amine, Lauramidopropyl dimethylamine (CAS No. 3179-80-4), is listed on Canada's Domestic Substances List (DSL), which allows it to be manufactured or imported into Canada without new substance notification. thegoodscentscompany.com Conversely, Lauramidopropyl dimethylamine propionate (CAS No. 67801-62-1) has a designation of "INACTIVE" on the U.S. Environmental Protection Agency's (EPA) TSCA Chemical Substance Inventory, indicating it has not been commercially active in the United States recently. nih.gov

In other regions, such as Australia, the compound is listed on the Australian Inventory of Industrial Chemicals (AICIS). nih.gov For inventories like China's Inventory of Existing Chemical Substances in China (IECSC) and the Philippine Inventory of Chemicals and Chemical Substances (PICCS), a substance's status must be verified, which may include checking confidential portions of the inventories through a formal inquiry process. emb.gov.phenv.go.jpchemradar.com

Below is a data table summarizing the inventory status of this compound and its parent amine in several key regions.

Global Inventory Status of this compound and Related Compounds

| Inventory | Region/Country | Substance | CAS Number | Status |

|---|---|---|---|---|

| AICIS | Australia | Propanoic acid, compound with N-[3-(dimethylamino)propyl]dodecanamide (1:1) | 67801-62-1 | Listed |

| DSL | Canada | Dodecanamide, N-[3-(dimethylamino)propyl]- | 3179-80-4 | Listed |

| EINECS | Europe | Propanoic acid, compound with N-[3-(dimethylamino)propyl]dodecanamide (1:1) | 67801-62-1 | Listed (EC No. 267-182-3) |

| TSCA | United States | Propanoic acid, compd. with N-[3-(dimethylamino)propyl]dodecanamide (1:1) | 67801-62-1 | Inactive |

| IECSC | China | Propanoic acid, compound with N-[3-(dimethylamino)propyl]dodecanamide (1:1) | 67801-62-1 | Verification Required |

| PICCS | Philippines | Propanoic acid, compound with N-[3-(dimethylamino)propyl]dodecanamide (1:1) | 67801-62-1 | Verification Required |

Regulatory Frameworks for Chemical Grouping and Read-Across Approaches

Regulatory bodies increasingly utilize chemical grouping and read-across approaches to assess the safety of chemicals that are structurally similar but may have data gaps for certain toxicological endpoints. This practice is built on the premise that the properties and biological activities of a substance can be inferred from data on analogous, well-studied chemicals.

This compound belongs to the broader chemical group of fatty acid amidopropyl dimethylamines. Regulatory and safety assessment bodies, such as the Australian Industrial Chemicals Introduction Scheme (AICIS) and the Cosmetic Ingredient Review (CIR) Expert Panel, have evaluated these substances as a group due to their structural similarities and related toxicological profiles. canada.ca This grouping allows for a more efficient assessment process by leveraging existing data across the category.

However, the application of read-across is not without its scientific challenges and limitations. A crucial consideration is the justification for grouping, ensuring that the structural similarities translate to comparable toxicological behavior for the endpoint . For the fatty acid amidopropyl dimethylamines group, a key point of discussion has been the validity of using data from long-chain analogues to assess the safety of short-chain members. During a CIR Expert Panel meeting, it was noted that a REACH consortium for stearamidopropyl dimethylamine (a C18 analogue) suggested that a read-across approach for the endpoint of skin sensitization might not be appropriate for shorter-chain compounds like lauramidopropyl dimethylamine (a C12 analogue), due to potential differences in sensitization potential. cir-safety.org This highlights the scientific rigor required to justify a read-across argument, where the influence of factors like alkyl chain length on specific toxicological outcomes must be carefully evaluated.

Data Requirements for Chemical Assessment and Compliance (e.g., REACH program)

Comprehensive chemical regulations, such as the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) program, mandate specific data requirements for the assessment and compliance of chemical substances. The level of data required typically depends on the tonnage of the substance manufactured or imported into the EU.

While a specific REACH registration for this compound was not identified, extensive toxicological data has been submitted for a close structural analogue, stearamidopropyl dimethylamine. These robust data summaries, available through the European Chemicals Agency (ECHA) database, were pivotal in the safety assessment of the entire fatty acid amidopropyl dimethylamines group by the CIR Expert Panel. mdpi.com This demonstrates a practical application of regulatory data, where information generated for compliance with a major program like REACH is leveraged by other assessment bodies globally.

The standard information requirements under REACH for a substance in a given tonnage band can include a range of endpoints, as detailed in the table below.

Typical Data Requirements under the REACH Program by Tonnage Band

| Tonnage Band (tons/year) | Physicochemical Data Requirements | Toxicological Data Requirements | Ecotoxicological Data Requirements |

|---|---|---|---|

| 1-10 | Annex VII data (e.g., melting/boiling point, water solubility, acute toxicity, skin/eye irritation, mutagenicity) | Annex VII data (e.g., skin sensitization, in vitro gene mutation) | Annex VII data (e.g., short-term toxicity to aquatic invertebrates and algae) |

| 10-100 | Annex VII & VIII data | Annex VII & VIII data (adds sub-acute toxicity, further mutagenicity studies) | Annex VII & VIII data (adds long-term toxicity to aquatic invertebrates) |

| 100-1000 | Annex VII, VIII & IX data | Annex VII, VIII & IX data (adds sub-chronic toxicity, developmental toxicity screening) | Annex VII, VIII & IX data (adds long-term toxicity to fish, toxicity to terrestrial organisms) |

| >1000 | Annex VII, VIII, IX & X data | Annex VII, VIII, IX & X data (adds long-term repeated dose toxicity, carcinogenicity study) | Annex VII, VIII, IX & X data (adds further environmental fate and effects studies) |

The absence of a specific registration for this compound on the ECHA database suggests its current market volume in the EU may be below the lowest registration threshold, or it is covered under the registration of another substance.

Future Research Directions and Emerging Paradigms for Lauramidopropyl Dimethylamine Propionate

The evolution of surfactant science is increasingly driven by the pursuit of enhanced performance, sustainability, and novel functionalities. For Lauramidopropyl Dimethylamine (B145610) Propionate (B1217596), a versatile zwitterionic surfactant, future research is poised to unlock new applications and improve its environmental profile. The following sections explore key directions that will shape the future of this compound and its derivatives.

Conclusion

Summary of Key Research Contributions on Lauramidopropyl Dimethylamine (B145610) Propionate (B1217596)

Research on Lauramidopropyl Dimethylamine Propionate and related fatty acid amidopropyl dimethylamines has primarily focused on their application as surfactants in the cosmetics and personal care industries. nih.govcir-safety.org A significant body of research has been dedicated to evaluating their safety and performance as functional ingredients.

Key research contributions have established this compound as a mild surfactant derived from lauric acid, valued for its excellent foaming and cleansing properties while being gentle on the skin. myrevea.com Studies have highlighted its ability to remove impurities without stripping the skin of its natural oils, making it suitable for sensitive skin formulations. myrevea.com Its primary functions in cosmetic products are as an antistatic agent, reducing electrostatic charges, for instance in hair care products. cir-safety.org

A critical area of research has been the safety assessment of fatty acid amidopropyl dimethylamines. The Cosmetic Ingredient Review (CIR) Expert Panel has reviewed the safety of these compounds, noting that they are potential dermal sensitizers. cir-safety.org This sensitization may be partly attributed to the impurity 3,3-dimethylaminopropylamine (B130723) (DMAPA), a manufacturing by-product. cir-safety.orgewg.org Consequently, research has emphasized the importance of formulating products with these ingredients to be non-sensitizing. cir-safety.org The research on related compounds like cocamidopropyl betaine (B1666868) has also shed light on the role of manufacturing impurities in allergic contact dermatitis, which is relevant to the understanding of this compound.

Furthermore, research has explored the synthesis of related amidoamine-based cationic surfactants, investigating their thermal and interfacial properties. kfupm.edu.sa While not directly focused on the propionate salt, this research provides valuable insights into the behavior of the amidoamine structure in various applications.

The table below summarizes the key research findings on the functions and properties of this compound.

| Property | Research Finding |

| Primary Function | Antistatic agent in cosmetic formulations. cir-safety.org |

| Secondary Functions | Mild surfactant with good foaming and cleansing properties. myrevea.com |

| Key Benefit | Gentle on the skin, does not strip natural oils. myrevea.com |

| Safety Profile | Potential for dermal sensitization, often linked to the impurity DMAPA. cir-safety.orgewg.org |

| Formulation Goal | Must be formulated to be non-sensitizing. cir-safety.org |

Synthesis of Interdisciplinary Research Findings

An interdisciplinary approach to understanding this compound integrates findings from cosmetic science, toxicology, and environmental science. This synthesis provides a more holistic view of the compound's characteristics and its interactions with biological and ecological systems.

From a cosmetic science perspective, the focus has been on its efficacy as a gentle, bio-based surfactant and conditioning agent. cir-safety.orgmyrevea.com Its molecular structure, featuring a fatty acid tail and a hydrophilic head, allows it to reduce surface tension and aid in the removal of dirt and oil.

Toxicological research has provided crucial insights into its safety profile. Studies have identified the potential for skin sensitization as a key hazard, with research pointing to the presence of manufacturing impurities like 3-dimethylaminopropylamine (DMAPA) as a significant contributing factor. cir-safety.orgewg.org This has led to recommendations for the cosmetic industry to minimize the concentration of these sensitizing impurities.

From an environmental science standpoint, while specific data on this compound is limited, research on the broader class of surfactants provides context for its potential environmental fate. Surfactants, after use, are primarily discharged into sewage treatment plants and can be dispersed into the environment. researchgate.net The biodegradability of surfactants is a key factor in their environmental impact. While many modern surfactants are designed to be biodegradable, some, particularly certain cationic surfactants, can be persistent under anaerobic conditions and may exhibit toxicity to aquatic organisms. ubc.ca Given that Lauramidopropyl Dimethylamine is not suspected to be persistent or bioaccumulative according to Environment Canada, this suggests a favorable environmental profile, though more specific studies are needed. ewg.org The growing demand for bio-based and biodegradable cosmetic ingredients is driving research into the environmental lifecycle of compounds like this compound. researchgate.netbccresearch.com

The intersection of these disciplines highlights the need for a comprehensive understanding of not just the primary compound but also its by-products and degradation products to ensure both human and environmental safety.

Implications for Future Chemical Innovation and Application

The research on this compound and the broader class of amidoamine-based surfactants has several important implications for future chemical innovation and application, particularly in the context of green and sustainable chemistry.

One of the most significant areas for innovation lies in the synthesis process . The development of "green" production technologies for the precursor, Lauramidopropyl Dimethylamine, points towards a future where the chemical industry can reduce its environmental footprint. Such processes focus on improving the utilization of raw materials and recycling waste streams, thereby minimizing pollution. nih.gov Future research is likely to focus on further optimizing these processes, potentially incorporating biocatalysis or other green chemistry principles to enhance sustainability.

The trend towards bio-based and sustainable ingredients in the personal care industry is a major driver for innovation. researchgate.netbccresearch.comcas.org this compound, being derived from lauric acid (often sourced from coconut or palm kernel oil), is well-positioned to meet this demand. Future innovations may involve sourcing lauric acid from more sustainable or alternative feedstocks.

Beyond cosmetics, the unique properties of amidoamine-based surfactants could lead to novel applications . Research into amidoamine oxides as low-molecular-weight hydrogelators for use in cosmetics and paints suggests potential for these types of molecules in material science. nih.gov Furthermore, studies on zwitterionic poly(amido amine) nanogels for drug delivery highlight the potential for this class of compounds in the biomedical field. nih.gov The ability of these molecules to self-assemble into various structures, such as micelles and vesicles, could be harnessed for the controlled release of active ingredients in pharmaceuticals or advanced materials. mdpi.com

The table below outlines potential future research and innovation directions for this compound and related compounds.

| Area of Innovation | Potential Future Directions |

| Green Synthesis | - Development of biocatalytic production methods.- Utilization of renewable energy in manufacturing.- Further optimization of waste recycling in production. nih.gov |

| Sustainable Sourcing | - Exploration of alternative and more sustainable sources of lauric acid.- Life cycle assessments to guide sourcing decisions. erasm.org |

| Novel Applications | - Development of amidoamine-based hydrogels for various applications. nih.gov- Investigation of their potential as drug delivery vehicles. nih.gov- Use in advanced materials due to self-assembly properties. mdpi.com |

Broader Scientific and Societal Impact of Research on this compound

The research and application of this compound, as part of the larger trend towards bio-based surfactants, have a notable scientific and societal impact.

Scientifically, the study of such compounds contributes to the advancement of green chemistry . nih.govmdpi.commdpi.com It provides a practical example of designing chemical products that are derived from renewable resources and have a more favorable environmental and safety profile compared to some traditional petrochemical-based surfactants. The focus on minimizing sensitizing impurities in its production also drives innovation in purification and analytical chemistry.

The societal impact is largely driven by the growing consumer demand for sustainable and "natural" personal care products . researchgate.netbccresearch.comcas.org The use of ingredients like this compound allows cosmetic companies to cater to this demand, which in turn can influence larger market trends towards sustainability. This shift can have a cascading effect, encouraging more research and development into bio-based chemicals across various industries. The global market for bio-based cosmetics is projected to grow significantly, reflecting this change in consumer priorities. bccresearch.com

The emphasis on the safety of cosmetic ingredients, including the potential for skin sensitization from impurities, has also had a societal impact by raising consumer awareness and leading to stricter regulations and industry standards for product safety.

Q & A

Q. What are the established methodologies for synthesizing Lauramidopropyl dimethylamine propionate, and how can purity be validated?

this compound is synthesized via quaternization of Lauramidopropyl dimethylamine with propionic acid. The reaction typically occurs under controlled pH (4–6) and temperature (60–80°C) to prevent side reactions. Post-synthesis, purification involves solvent extraction or recrystallization. Purity validation employs nuclear magnetic resonance (NMR) for structural confirmation, Fourier-transform infrared spectroscopy (FTIR) for functional group analysis, and high-performance liquid chromatography (HPLC) for quantifying residual reactants .

Q. What analytical techniques are critical for characterizing its structural and surface-active properties?

Key techniques include:

- Surface tension measurements : Conducted using a tensiometer (e.g., Du Noüy ring method) to determine critical micelle concentration (CMC) .

- Zeta potential analysis : Evaluates colloidal stability in aqueous systems .

- Thermogravimetric analysis (TGA) : Assesses thermal stability under varying humidity and temperature .

Q. How does this compound function as an antistatic agent in polymer matrices?

The compound neutralizes static charges by forming a hydrophilic layer on polymer surfaces, reducing surface resistivity. Researchers can quantify efficacy via charge decay rate measurements using electrostatic voltmeters or triboelectric charging tests under standardized humidity (e.g., 50% RH) .

Advanced Research Questions

Q. What experimental designs resolve contradictions in its efficacy under varying pH or ionic strength?

Contradictions arise from pH-dependent protonation of the tertiary amine group. To address this:

- Perform potentiometric titration to determine pKa values and identify optimal pH ranges for antistatic performance .

- Use dynamic light scattering (DLS) to monitor micelle size stability in high-ionic-strength solutions .

- Cross-reference results with computational models (e.g., COSMO-RS) to predict behavior in complex formulations .

Q. How can computational chemistry models predict its interactions in multi-component surfactant systems?

Molecular dynamics (MD) simulations and density functional theory (DFT) are employed to model:

- Binding energies with co-surfactants (e.g., sodium lauryl sulfate) .